N-[(3H-Indol-3-ylidene)methyl]glycine
Description
Structure
3D Structure
Properties
CAS No. |
201812-47-7 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethylideneamino)acetic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)7-12-5-8-6-13-10-4-2-1-3-9(8)10/h1-6,13H,7H2,(H,14,15) |
InChI Key |
KIHFLRCBKREOCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NCC(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) for Structural Elucidation
A ¹H NMR spectrum for N-[(3H-Indol-3-ylidene)methyl]glycine would be expected to reveal distinct signals for each unique proton in the molecule. Key expected regions would include aromatic signals for the protons on the indole (B1671886) ring, a characteristic signal for the imine proton of the (C=N)-CH group, and signals for the methylene (B1212753) (CH₂) and NH protons of the glycine (B1666218) moiety. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would be critical for assigning each proton to its specific position and confirming the connectivity between adjacent, non-equivalent protons.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecular structure. This technique is essential for mapping the carbon backbone. Expected signals would include those for the sp²-hybridized carbons of the indole ring and the imine C=N bond, as well as the sp³-hybridized carbon of the glycine methylene group and the carbonyl carbon (C=O) of the carboxylic acid. libretexts.orgchemguide.co.uk The chemical shifts would help differentiate between aromatic, imine, and aliphatic carbons.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
COSY (Correlation Spectroscopy): Would establish ¹H-¹H coupling correlations, identifying protons that are spin-coupled through bonds.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. researchgate.net
Solid-State NMR: Could be used to study the compound in its crystalline form, providing insights into intermolecular packing and conformational details that are averaged out in solution-state NMR.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. For this compound, key vibrational bands would be expected for:
N-H stretching: From the indole and glycine amine groups.
C=O stretching: A strong absorption from the carboxylic acid group.
C=N stretching: From the imine linkage.
C=C stretching: From the aromatic indole ring.
O-H stretching: A broad band from the carboxylic acid.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The extended π-system of the indole ring conjugated with the imine group in this compound would be expected to produce characteristic absorption maxima (λ_max) in the UV-visible range. The position and intensity of these bands would be indicative of the specific electronic structure of the chromophore.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₁H₁₀N₂O₂) by providing a highly accurate mass measurement.
Fragmentation Pattern: The molecule would be expected to fragment in predictable ways under ionization. Key fragments could arise from the cleavage of the glycine side chain or the breaking of bonds within the indole structure, helping to confirm the identity of the compound. For example, a fragment corresponding to the N-methylglycine cation might be observed. nist.gov
X-ray Crystallography for Solid-State Molecular Structure Determination
The definitive three-dimensional arrangement of atoms and molecules in a crystalline solid is determined by single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and properties.
To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. However, the characterization of structurally related Schiff bases derived from indole-3-carboxaldehyde (B46971) and various amino acids or their metal complexes is documented. For instance, powder X-ray diffraction (XRD) has been employed to characterize metal complexes of Schiff bases formed between indole-3-carboxaldehyde and L-histidine, confirming their crystalline nature. tandfonline.com While powder XRD does not provide the atomic-level detail of a single-crystal study, it is a valuable tool for assessing the crystallinity and phase purity of a solid sample.
For related compounds, such as metal complexes of Schiff bases derived from glycylglycine (B550881) and indole-3-carboxaldehyde, structural determination has been essential in understanding their coordination chemistry. researchgate.net The synthesis of Schiff bases from indole-3-carboxaldehyde and other amino acids like histidine, glutamic acid, and valine has also been reported, though detailed crystallographic data for the uncomplexed ligands are often not the primary focus. nih.gov The solid-state structure of this compound is anticipated to feature a planar imine linkage, with the glycine and indole moieties adopting a specific conformation to minimize steric hindrance. The presence of the carboxylic acid and the indole N-H group allows for the formation of extensive hydrogen bonding networks in the solid state, which would significantly influence the crystal packing.
A hypothetical crystal structure determination would involve the following parameters, which remain to be determined experimentally.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions (a, b, c) | Not Available |
| Unit Cell Angles (α, β, γ) | Not Available |
| Volume (V) | Not Available |
| Z (Molecules per unit cell) | Not Available |
| Density (calculated) | Not Available |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. This analysis is critical for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared against the calculated theoretical values based on the proposed molecular formula.
For this compound, with the molecular formula C₁₁H₁₀N₂O₂, the theoretical stoichiometric composition can be calculated. While specific experimental elemental analysis data for this compound is not available in the reviewed literature, studies on related Schiff bases of indole-3-carboxaldehyde consistently report this analysis to confirm their composition. tandfonline.com The comparison between calculated and found values is a standard procedure for the validation of a synthesized compound's identity.
Below is the calculated stoichiometric composition for this compound.
| Element | Symbol | Calculated Mass Percentage (%) | Experimentally Found (%) |
|---|---|---|---|
| Carbon | C | 65.34 | Not Available |
| Hydrogen | H | 4.98 | Not Available |
| Nitrogen | N | 13.85 | Not Available |
| Oxygen | O | 15.82 | Not Available |
Chemical Reactivity and Reaction Mechanisms
Hydrolytic Stability and Pathways of the Iminium Bond
The central imine, or Schiff base, linkage (C=N) in N-[(3H-Indol-3-ylidene)methyl]glycine is susceptible to hydrolysis, a reversible reaction that cleaves the bond to yield the parent carbonyl compound (indole-3-carboxaldehyde) and the amine (glycine). news-medical.netbyjus.com This process is fundamentally the reverse of the condensation reaction that forms the Schiff base. news-medical.net
The stability of the iminium bond is highly dependent on the pH of the medium. The hydrolysis reaction is generally catalyzed by acid. news-medical.netmasterorganicchemistry.com Under acidic conditions, the mechanism involves the protonation of the imine nitrogen. This protonation enhances the electrophilic character of the imine carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.com This attack forms a tetrahedral carbinolamine intermediate. Subsequent proton transfer and elimination of the glycine (B1666218) moiety regenerates the indole-3-carboxaldehyde (B46971). masterorganicchemistry.com
The rate of hydrolysis exhibits a distinct pH profile. While the reaction is acid-catalyzed, excessively high acid concentrations can decrease the rate by fully protonating the amine reactant in the reverse formation reaction, rendering it non-nucleophilic. nih.gov Consequently, the maximum rate of hydrolysis for many imines is often observed in the slightly acidic to neutral pH range. masterorganicchemistry.com The rate-determining step of the hydrolysis can also change with pH; under acidic conditions, the breakdown of the carbinolamine intermediate is often rate-limiting, whereas under neutral or basic conditions, the initial attack of water on the imine is the slower step. masterorganicchemistry.com
The inherent stability of the iminium bond is a critical factor in its biological and chemical applications. Studies on analogous Schiff bases, such as N-salicylidene-2-aminopyridine, have provided detailed kinetic models for their acid-catalyzed hydrolysis. psu.edu Furthermore, the local environment can dramatically alter hydrolytic stability. For instance, supramolecular encapsulation of imines has been shown to significantly inhibit their hydrolysis by shielding the iminium bond from attack by water. acs.org
Nucleophilic and Electrophilic Reactivity of the Iminium and Indole (B1671886) Moieties
The reactivity of this compound is characterized by a duality of nucleophilic and electrophilic sites located on its constituent imine and indole moieties.
Indole Moiety Reactivity: The indole ring system is inherently electron-rich and functions as a potent nucleophile. nih.govbhu.ac.in The site of highest reactivity towards electrophiles is the C3 carbon, which is estimated to be approximately 10¹³ times more reactive than a carbon in benzene. youtube.com This pronounced nucleophilicity is due to the ability of the pyrrolic nitrogen to stabilize the cationic intermediate (the arenium ion) formed upon electrophilic attack at C3 through resonance. bhu.ac.in In contrast, the nitrogen atom of the indole ring is not significantly basic, as its lone pair of electrons is delocalized to maintain the aromaticity of the ring system. youtube.com However, deprotonation of the N-H bond can be achieved using strong bases, yielding an N-metallated indole that is a powerful nucleophile at both the nitrogen and C3 positions. bhu.ac.in
Iminium Moiety Reactivity: The iminium moiety possesses both nucleophilic and electrophilic character. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. uodiyala.edu.iq For example, acylation reactions of Schiff bases are often initiated by a nucleophilic attack from the imine nitrogen onto the acylating agent. ijpbs.com
Conversely, the imine carbon can act as an electrophile. Its electrophilicity is significantly enhanced upon protonation of the nitrogen, which forms a positively charged iminium ion. This species is highly susceptible to attack by nucleophiles. This electrophilic nature is central to reactions like the Friedel-Crafts alkylation of indoles with imines, where the nucleophilic C3 of one indole molecule attacks the electrophilic carbon of a protonated imine. nih.gov The development of chiral catalysts that can activate these weakly electrophilic imines without causing acid-sensitive side reactions is a key area of research. nih.gov
This dual reactivity allows the compound to engage with a wide variety of reaction partners, as summarized in the table below.
| Moiety | Site | Character | Typical Reactions |
|---|---|---|---|
| Indole | C3 Carbon | Nucleophilic | Electrophilic Aromatic Substitution, Friedel-Crafts Alkylation nih.govacs.org |
| Indole | N1 Nitrogen (as anion) | Nucleophilic | Alkylation, Acylation bhu.ac.in |
| Iminium | N Nitrogen | Nucleophilic | Acylation, Protonation ijpbs.com |
| Iminium | C Carbon (as iminium ion) | Electrophilic | Nucleophilic Addition, Friedel-Crafts Reaction masterorganicchemistry.comnih.gov |
Photochemical and Thermal Decomposition Pathways
The response of this compound to energy input, either in the form of light or heat, can lead to specific decomposition or transformation pathways.
Photochemical Pathways: Aromatic Schiff bases are known to undergo photochemical reactions, most notably oxidative photocyclization, which typically requires irradiation with UV light. mdpi.com This process is often initiated by a photoinduced E/Z isomerization around the C=N double bond. The excited state of the resulting Z-isomer can then undergo an intramolecular cyclization, followed by an oxidation step to yield a fused aromatic system. mdpi.com However, the efficiency of such reactions can be low for imines, sometimes attributed to the nature of the lowest singlet excited state being an unreactive 1n,π* state. The presence of an acid is often required to facilitate the reaction. mdpi.com
For the indole core itself, degradation can be induced by high-energy sources like ionizing radiation. Studies on indole in aqueous solutions have shown that it is degraded by reactive species such as hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen radicals (H•). nih.gov The proposed degradation pathway involves initial oxidation to form intermediates like oxindole (B195798) and isatin (B1672199), which are then further broken down. nih.govresearchgate.net
Thermal Decomposition Pathways: The thermal stability of Schiff bases and their derivatives is commonly assessed using thermogravimetric analysis (TGA). nih.gov This technique measures the change in mass of a substance as a function of temperature, revealing the temperatures at which decomposition occurs. For related Schiff bases, decomposition processes have been analyzed in detail, often occurring in distinct steps within temperature ranges such as 150–350 °C. nih.gov The kinetic parameters of decomposition, including activation energy, can be calculated from TGA data. Such studies provide crucial information on the thermal lability of the molecule and how different substituents can stabilize or destabilize the structure. nih.gov
Mechanisms of Chelation and Coordination with Metal Ions
Schiff bases are highly effective chelating agents, capable of forming stable complexes with a wide array of metal ions. ijpbs.comeurekaselect.com The primary coordination site in these ligands is the sp²-hybridized nitrogen atom of the azomethine group (-CH=N-). nih.gov
For this compound, the molecule presents multiple potential donor atoms for metal coordination: the azomethine nitrogen, the two oxygen atoms of the carboxylate group from the glycine moiety, and the indole nitrogen. This multi-dentate character allows it to bind to a metal center at multiple points, forming a stable chelate ring.
Studies on analogous Schiff bases derived from the condensation of indole-3-carboxaldehyde with amino acids, such as L-histidine, confirm that coordination primarily involves the azomethine nitrogen and the deprotonated carboxylato oxygen. tandfonline.comtandfonline.com The indole nitrogen can also participate in coordination, particularly after deprotonation, making the ligand tridentate. mdpi.comresearchgate.net
The formation of a metal complex is unequivocally confirmed through various spectroscopic techniques.
FTIR Spectroscopy: Coordination of the azomethine nitrogen to a metal ion typically results in a shift of the ν(C=N) stretching vibration to a lower wavenumber (frequency). ijpbs.com Concurrently, new absorption bands often appear in the far-infrared region (<600 cm⁻¹), which are attributed to the formation of new metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. ijpbs.com
NMR Spectroscopy: In the ¹H NMR spectrum, the signal for the azomethine proton (-CH=N-) shifts upon complexation, providing evidence of coordination in solution. ijpbs.com
UV-Vis Spectroscopy: The electronic spectra of the Schiff base change upon complexation, with the appearance of new bands or shifts in existing bands due to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal ion. ijpbs.com
The stoichiometry and the nature of the metal ion dictate the final geometry of the complex, which can be square planar, tetrahedral, or octahedral. tandfonline.comjmchemsci.com For example, research on a Schiff base derived from indole-3-carboxaldehyde and L-histidine showed that it forms octahedral complexes with Mn(II) and Fe(II), but tetrahedral complexes with Co(II) and Zn(II). tandfonline.com
| Spectroscopic Technique | Observed Change | Indication | Reference |
|---|---|---|---|
| FTIR | Shift of ν(C=N) band to lower frequency (e.g., 1628 cm⁻¹ to 1613 cm⁻¹) | Coordination of azomethine nitrogen | ijpbs.com |
| FTIR | Appearance of new bands <600 cm⁻¹ | Formation of Metal-Nitrogen (M-N) bonds | ijpbs.com |
| ¹H NMR | Shift of azomethine proton signal (e.g., δ 7.72 ppm to δ 7.21 ppm) | Coordination in solution | ijpbs.com |
| UV-Vis | Shift of absorption bands to longer wavelengths (bathochromic shift) | Change in electronic environment upon complexation | ijpbs.com |
Stereochemical Aspects of Schiff Base Formation and Transformation
The stereochemistry of this compound is defined by several key structural features. The formation of the C=N double bond and its subsequent transformations can be subject to stereochemical control.
The formation of the Schiff base itself occurs through the nucleophilic addition of the primary amine (glycine) to the carbonyl group of the aldehyde (indole-3-carboxaldehyde), proceeding through a carbinolamine intermediate. uodiyala.edu.iqjmchemsci.com While the starting materials in this specific case are achiral, the use of chiral amines or aldehydes in related syntheses can lead to the formation of diastereomeric products.
The imine bond introduces the possibility of geometric isomerism (E/Z isomerism). The relative stability of these isomers and the energy barrier to their interconversion can influence the compound's reactivity. As noted previously, E/Z photoisomerization is a critical initial step in the photocyclization reactions of many aromatic Schiff bases. mdpi.com
When these Schiff bases act as ligands, their coordination to a metal center can introduce new elements of chirality. The arrangement of the ligands around the metal ion can create a chiral environment, leading to complexes with specific helicity (denoted as P for plus or M for minus). The stereochemical properties of such metal complexes are often investigated using chiroptical spectroscopic methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are highly sensitive to the three-dimensional structure of chiral molecules. mdpi.com
Furthermore, in reactions involving the imine, such as asymmetric Friedel-Crafts additions, the stereochemical outcome is paramount. The use of a chiral catalyst can direct the attack of a nucleophile to one specific face of the imine, resulting in the formation of a single enantiomer of the product with high enantioselectivity. nih.gov
Investigations into Cycloaddition and Multicomponent Reactions Involving the Compound
The indole and imine functionalities within this compound make it a candidate for participation in cycloaddition and multicomponent reactions (MCRs), which are powerful strategies for rapidly building molecular complexity.
Cycloaddition Reactions: The indole nucleus and the imine group can both act as components in cycloaddition reactions.
Indole Moiety: The electron-rich C2=C3 double bond of the indole ring has a known propensity to undergo [4+2] cycloaddition (Diels-Alder) reactions. youtube.com While inverse-electron-demand Diels-Alder reactions are common, normal-electron-demand reactions with electron-rich dienes can also be achieved, often facilitated by photocatalysis. nih.gov
Imine Moiety: The C=N bond can participate in various cycloadditions. Imino-Diels-Alder reactions, where the imine acts as the dienophile, are used to synthesize nitrogen-containing six-membered rings. acs.org Additionally, [2+2] cycloadditions between an imine and an alkene, known as the aza Paternò-Büchi reaction, can be used to form four-membered azetidine (B1206935) rings, often under photochemical conditions. digitellinc.com
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient synthetic tools. nih.govtandfonline.com Imines and their in situ generated precursors (iminium ions) are common participants in isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.gov
Specifically, stabilized iminium ions related to the structure of protonated this compound, such as 3-arylidene-3H-indolium salts, have been shown to undergo a three-component reaction with isocyanides and various amines. nih.gov In this process, the isocyanide first attacks the electrophilic indolium salt, and the resulting nitrilium intermediate is then intercepted by an amine to generate complex aryl(indol-3-yl)acetimidamide structures. This demonstrates the potential of the core indole-imine scaffold to serve as a key building block in diversity-oriented synthesis. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations, typically employing Density Functional Theory (DFT), can elucidate the distribution of electrons and the energies of molecular orbitals, which are key to predicting chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting the outcomes of chemical reactions. researchgate.netnih.gov The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital most willing to donate electrons, acting as a nucleophile, while the LUMO is the most receptive to accepting electrons, acting as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller gap generally implies higher reactivity.
For N-[(3H-Indol-3-ylidene)methyl]glycine, DFT calculations would be employed to determine the energies and spatial distributions of its frontier orbitals. Based on studies of similar indole (B1671886) derivatives, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely be centered on the azomethine (-CH=N-) group and the carboxylic acid function of the glycine (B1666218) moiety. nih.gov The charge transfer from the indole ring to the glycine part of the molecule would be a key feature of its electronic transitions.
A hypothetical FMO analysis for this compound would likely reveal the following:
HOMO: Predominantly located on the indole nucleus, indicating that this part of the molecule is the primary site for electrophilic attack.
LUMO: Concentrated on the imine bond and the glycine's carboxylic acid group, suggesting these are the sites for nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters for this compound
| Parameter | Predicted Value/Location | Significance |
| HOMO Energy | High (less negative) | Indicates good electron-donating ability of the indole ring. |
| LUMO Energy | Low (more negative) | Suggests the imine and carboxyl groups are good electron acceptors. |
| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |
| HOMO Location | Indole Ring | Site for electrophilic attack. |
| LUMO Location | Imine and Glycine Moiety | Site for nucleophilic attack. |
This table is generated based on theoretical principles and data from analogous compounds. Specific values would require dedicated DFT calculations.
For this compound, an MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid and the nitrogen atom of the imine group, indicating these are the most electronegative and nucleophilic sites.
Positive Potential (Blue): Located around the hydrogen atoms of the indole NH group and the carboxylic acid OH group, highlighting the most electrophilic regions susceptible to nucleophilic attack.
Neutral Regions (Green): The aromatic part of the indole ring and the aliphatic chain would likely show intermediate potential.
These charge distributions are critical in predicting how the molecule will interact with biological targets, such as the active sites of enzymes, where electrostatic interactions play a key role. nih.gov
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static. Molecules can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion, thus mapping the potential energy surface.
For this compound, which possesses several rotatable bonds (e.g., C-C and C-N bonds in the glycine linker), a systematic conformational search would be necessary to identify the most stable geometries. This is often performed using molecular mechanics force fields followed by higher-level quantum chemical calculations for the most promising candidates. The resulting energy landscape would reveal the relative populations of different conformers at a given temperature. The conformation of the molecule can significantly impact its biological activity, as the shape of the molecule determines how well it can fit into a receptor's binding site. Studies on similar peptides and glycine derivatives have shown that the conformational preferences can be complex, with multiple low-energy structures being accessible. nih.gov
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry can be used to model the entire course of a chemical reaction, including the identification of transition states. This is particularly useful for understanding the mechanism of formation of this compound from 3H-indole-3-carbaldehyde and glycine. The reaction is a condensation that involves the formation of a carbinolamine intermediate followed by dehydration to yield the Schiff base.
By modeling this reaction pathway, chemists can calculate the activation energies for each step, identify the rate-determining step, and understand the factors that influence the reaction rate. Transition state theory can be used in conjunction with these calculations to predict reaction kinetics. While specific studies on this reaction are not available, the general mechanism of Schiff base formation is well-understood and has been the subject of computational studies for other systems. uodiyala.edu.iq
Computational Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)
Quantum chemical calculations can predict various spectroscopic properties with a reasonable degree of accuracy. This is a powerful tool for confirming the structure of newly synthesized compounds.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predicted spectra can be compared with experimental data to aid in the structural elucidation of this compound and its derivatives. orientjchem.orgnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λ_max) corresponding to the π → π* and n → π* electronic transitions within the indole chromophore and the imine group.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Corresponding Structural Moiety |
| ¹H NMR | Signal for indole NH proton | Indole N-H |
| Signals for aromatic protons | Indole ring | |
| Signal for imine CH proton | -CH=N- | |
| Signals for glycine CH₂ protons | -N-CH₂-COOH | |
| ¹³C NMR | Signals for aromatic carbons | Indole ring |
| Signal for imine carbon | -CH=N- | |
| Signal for glycine CH₂ carbon | -N-CH₂-COOH | |
| Signal for carboxyl carbon | -COOH | |
| UV-Vis | Absorption band around 280 nm | π → π* transition of the indole ring |
| Absorption band at longer wavelength | n → π* transition of the imine group |
This table presents expected spectroscopic features based on the known properties of the constituent functional groups. Precise chemical shifts and absorption maxima would require specific calculations.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.
For this compound, MD simulations, particularly in a solvent like water, could reveal:
The flexibility of the molecule and the range of conformations it can adopt in solution.
The stability of intramolecular hydrogen bonds.
The interactions of the molecule with solvent molecules, which can influence its solubility and reactivity.
If the molecule were to be studied in complex with a biological target, MD simulations could elucidate the stability of the complex and the key intermolecular interactions.
Studies on glycine-containing peptides and other flexible molecules have demonstrated the power of MD simulations in understanding their dynamic nature and its implications for their function. nih.govrsc.org
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures
A definitive crystal structure for This compound and a corresponding Hirshfeld surface analysis are not publicly available in the reviewed scientific literature. However, the application of this technique to other indole derivatives provides a strong basis for understanding the types of intermolecular interactions that are likely to govern its crystal packing.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is colored according to different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions.
Studies on various indole derivatives consistently reveal the importance of several types of interactions in their crystal structures:
π-π Stacking: The aromatic indole ring system readily participates in π-π stacking interactions. These interactions, where the π-orbitals of adjacent aromatic rings overlap, are a major driving force in the assembly of the crystal structure in many indole derivatives. uni.lu The analysis of Hirshfeld surfaces can reveal the characteristic red and blue triangular patterns on the shape-index surface that indicate π-π stacking. scbdd.com
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts, showing the percentage contribution of each interaction to the total surface area. For many indole derivatives, contacts involving hydrogen atoms are predominant. uni.lu
Although a specific analysis for This compound is not available, it is highly probable that its crystal structure would be stabilized by a combination of these same interactions, namely hydrogen bonding involving the glycine moiety and the indole nitrogen, and π-π stacking of the indole rings. A future crystallographic study combined with Hirshfeld surface analysis would be necessary to confirm these predictions.
In Silico Prediction of Physicochemical and Pharmacokinetic-Relevant Properties for Chemical Design
In silico tools provide a rapid and cost-effective means of predicting the physicochemical and pharmacokinetic properties of a molecule, which are crucial for assessing its potential as a drug candidate. nih.govswissadme.ch By inputting the chemical structure of This compound into predictive models, a range of important parameters can be estimated. These predictions are valuable in the early stages of drug discovery to identify potential liabilities and guide further experimental work. nih.gov
The following tables present the predicted physicochemical properties and pharmacokinetic parameters for This compound , generated using computational models.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| LogP (Octanol/Water Partition Coefficient) | 1.15 |
| Water Solubility | Moderately soluble |
| Topological Polar Surface Area (TPSA) | 75.05 Ų |
| Number of Hydrogen Bond Acceptors | 4 |
| Number of Hydrogen Bond Donors | 2 |
| Number of Rotatable Bonds | 3 |
Table 2: Predicted Pharmacokinetic (ADME) Properties of this compound
| ADME Property | Prediction |
| Absorption | |
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | No |
| Distribution | |
| P-glycoprotein (P-gp) Substrate | No |
| Metabolism | |
| CYP1A2 Inhibitor | Yes |
| CYP2C19 Inhibitor | Yes |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
| Excretion | |
| Renal OCT2 Substrate | Likely |
These in silico predictions suggest that This compound has favorable physicochemical properties for a potential oral drug candidate, with good predicted gastrointestinal absorption. However, its predicted inhibition of several key cytochrome P450 (CYP) enzymes indicates a potential for drug-drug interactions, which would require careful consideration in any further development. The prediction that it is not a substrate for P-glycoprotein is a positive attribute, as P-gp can cause multidrug resistance.
Biological Interactions and Molecular Mechanisms
Molecular Recognition and Binding Mechanisms with Biomolecules
The planar indole (B1671886) ring system and the glycine (B1666218) side chain of N-[(3H-Indol-3-ylidene)methyl]glycine suggest several potential mechanisms for interaction with biomolecules. These interactions are likely governed by a combination of hydrogen bonding, hydrophobic interactions, and π-stacking.
While direct studies on the interaction of this compound with these specific enzymes are not available, an analysis of their active sites provides a basis for hypothetical binding modes.
Tryptophan Synthase (TS): The β-subunit of tryptophan synthase catalyzes the final step in tryptophan biosynthesis, reacting indole with L-serine. plos.orgresearchgate.net The active site features a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor and is designed to accommodate the indole nucleus. researchgate.net An indole derivative like this compound could potentially fit within this active site. However, the bulky glycine substituent and the imine linkage would likely prevent it from being a substrate. Instead, it might act as a competitive inhibitor, occupying the indole binding site and preventing the natural substrate from entering. Allosteric ligands are also known to bind to TS and modulate its activity by inducing conformational changes. redalyc.org
DNA Gyrase: This bacterial topoisomerase is a validated target for antibiotics. mdpi.com Inhibitors of DNA gyrase, such as quinolones, bind to a complex of the enzyme and DNA, stabilizing a DNA cleavage intermediate. nih.gov This binding pocket involves residues from the GyrA and GyrB subunits as well as the DNA itself. nih.gov The planar aromatic core of this compound could facilitate a similar interaction, potentially intercalating into the DNA and forming hydrogen bonds with enzyme residues.
Tyrosyl-tRNA Synthetase (TyrRS): This enzyme is responsible for attaching tyrosine to its corresponding tRNA. oup.com The active site recognizes the phenolic ring of tyrosine. Although the indole ring of the target compound is different, it is an aromatic system that could potentially fit into the tyrosine-binding pocket. The enzyme also has binding sites for the tRNA molecule, and some inhibitors work by bridging the amino acid and tRNA binding sites. oup.compnas.org
Intercalation is a binding mode where a planar molecule inserts itself between the base pairs of a double-stranded nucleic acid. This mode of interaction is characteristic of many DNA-targeting drugs and fluorescent dyes. Molecules known as Intercalating Nucleic Acids (INAs) have been synthesized with planar aromatic moieties, like pyrene, which show a significant ability to stabilize DNA duplexes through intercalation. plos.org Given the planar nature of its indole ring system, this compound possesses the structural prerequisite for acting as a potential DNA intercalator. This binding would be stabilized by π-π stacking interactions between the indole ring and the DNA bases.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
While specific SAR studies for this compound are not documented, research on structurally related N'-(2-oxoindolin-3-ylidene)hydrazide derivatives provides valuable insights into how modifications of the indole scaffold can influence biological activity. These compounds were identified as inhibitors of c-Met kinase, a protein involved in cell growth and proliferation.
Analysis of these related compounds revealed key structural features necessary for activity:
The core indole structure is essential for binding.
The nature and position of substituents on the indole ring and associated phenyl rings drastically alter the inhibitory potency.
The table below summarizes SAR findings for N'-(2-oxoindolin-3-ylidene)hydrazide derivatives against c-Met kinase, which can be used to infer the potential importance of different functional groups on a related indole-ylidene scaffold.
Interactive Data Table: SAR of Indole-Ylidene Derivatives as c-Met Kinase Inhibitors
| Compound ID | R Group (on Hydrazide Phenyl Ring) | IC₅₀ (μM) | Key Observation |
| D2 | 4-Diethylamino | 1.3 | A bulky, electron-donating group at the para position enhances potency, suggesting a hydrophobic pocket in the target. |
| D25 | 4-Morpholino | 2.2 | The morpholino group, also bulky and electron-rich, confers significant potency. |
| D1 | Unsubstituted Phenyl | >50 | Lack of substitution on the phenyl ring leads to a dramatic loss of activity. |
| D5 | 4-Nitro | 15.3 | An electron-withdrawing group is less favorable than an electron-donating group. |
| D10 | 2-Hydroxy | 13.5 | Substitution at the ortho position is generally less effective than at the para position. |
Data is synthesized from findings on N'-(2-oxoindolin-3-ylidene)hydrazide derivatives. jircas.go.jp
These findings suggest that for this compound, modifications to the glycine moiety or substitutions on the indole ring would likely have a profound impact on its biological activity and target specificity.
Mechanistic Investigations of Biological Pathway Modulation (e.g., Auxin Signaling)
The structure of this compound is highly analogous to key molecules in the auxin biosynthesis and signaling pathway. The primary plant auxin, Indole-3-acetic acid (IAA), is synthesized from tryptophan, predominantly via the Indole-3-pyruvic acid (IPyA) pathway. researchgate.netoup.com This two-step process involves the conversion of tryptophan to IPyA by TAA family aminotransferases, followed by the conversion of IPyA to IAA by YUCCA family monooxygenases. researchgate.netnih.gov
Given its structure—an indole core linked to a glycine-derived side chain—this compound could modulate the auxin pathway in several ways:
As an IAA Analog: It might mimic IAA and bind to the auxin co-receptor complex, which consists of a TIR1/AFB F-box protein and an Aux/IAA transcriptional repressor. nih.gov This binding could either activate or inhibit downstream gene expression, depending on how it affects the degradation of the Aux/IAA protein.
As a Competitive Inhibitor: It could compete with the natural substrate, IPyA, for the active site of YUCCA enzymes, thereby inhibiting the production of IAA.
As a Precursor: It is conceivable that the imine bond could be hydrolyzed in vivo to yield Indole-3-carbaldehyde and glycine. The aldehyde could then be oxidized to produce IAA, making the compound a pro-auxin.
Recent studies on indole-3-propionic acid (IPA), another IAA analog, have shown that it can activate auxin signaling pathways and promote lateral root development, confirming that the cellular machinery can recognize and respond to molecules with similar structures. wikipedia.org
Inhibition or Activation Mechanisms of Specific Biological Targets at the Molecular Level
Based on the potential interactions described above, the molecular mechanism of action for this compound would depend on its specific biological target.
As an Enzyme Inhibitor (Hypothetical): If it were to inhibit an enzyme like Tryptophan Synthase, the mechanism would likely be competitive inhibition. This would involve the compound binding reversibly to the active site, preventing the binding of the natural substrate (e.g., indole) without leading to a catalytic reaction. The strength of this inhibition would be determined by its binding affinity (Kᵢ), which is influenced by hydrogen bonds and hydrophobic interactions.
As an Auxin Signaling Modulator (Hypothetical): If it were to act on the auxin pathway, its mechanism would involve binding to the TIR1/AFB protein. Auxin (IAA) acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and Aux/IAA proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor. nih.gov An agonist would mimic this action, while an antagonist would bind to the receptor without promoting the degradation of the repressor, thereby blocking the auxin signal.
Role in Biosynthesis or Catabolism of Endogenous Metabolites
This compound is not a known intermediate in the primary biosynthesis or catabolism of endogenous metabolites. Its role would likely be that of a xenobiotic. Upon entering an organism, it would be subject to metabolic transformation.
Potential catabolic pathways could include:
Hydrolysis: The most probable first step would be the hydrolysis of the imine bond (-C=N-), breaking the molecule into Indole-3-carbaldehyde and glycine.
Metabolism of Products: Following hydrolysis, each component would enter its respective metabolic pathway. Indole-3-carbaldehyde could be oxidized to Indole-3-carboxylic acid or reduced to Indole-3-methanol. Glycine is a non-essential amino acid that plays a central role in metabolism, including one-carbon metabolism and the biosynthesis of purines, heme, and glutathione. nih.gov
Therefore, while not an endogenous metabolite itself, the compound could be degraded into molecules that are central to cellular metabolism.
Applications in Chemical Biology and Advanced Materials Research
Development as Molecular Probes and Chemical Tools for Biological Systems
The indole (B1671886) moiety is a well-established fluorophore, and its derivatives are frequently employed as molecular probes. The fluorescence properties of the indole ring are sensitive to the local environment, making it a useful tool for studying molecular interactions. It is hypothesized that N-[(3H-Indol-3-ylidene)methyl]glycine could be developed as a fluorescent probe for detecting specific analytes or monitoring biological processes. The glycine-derived side chain could be further functionalized to introduce specific binding motifs, targeting the probe to particular proteins or cellular compartments.
Scaffold Design for Novel Chemical Entity (NCE) Discovery in Research
The indole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a wide variety of biologically active compounds. nih.govnih.gov The indol-3-ylglyoxylamide scaffold, a related structure, has been extensively used to develop compounds with a range of pharmacological activities. nih.govnih.gov By extension, this compound could serve as a foundational scaffold for the synthesis of new chemical entities. The combination of the indole core with the glycine (B1666218) unit offers multiple points for chemical modification, allowing for the creation of diverse chemical libraries for screening against various biological targets.
Table 1: Comparison of Indole-Based Scaffolds in NCE Discovery
| Scaffold | Key Structural Features | Known Biological Activities | Potential for this compound |
|---|---|---|---|
| Indole | Aromatic heterocyclic amine | Anticancer, antiviral, anti-inflammatory | Core pharmacophore |
| Indol-3-ylglyoxylamide | Indole linked to glyoxylamide | Tubulin polymerization inhibition, anticancer nih.gov | Similar bioactivity profile may be achievable |
Utilization in Chelation Chemistry and Metal Ion Sensing Systems
The Schiff base motif, in conjunction with the carboxylate group of the glycine moiety, provides potential coordination sites for metal ions. This suggests that this compound could function as a chelating agent. The binding of a metal ion to the molecule would likely perturb the electronic structure of the indole ring, leading to a change in its fluorescence or absorption spectrum. This property could be exploited for the development of selective and sensitive metal ion sensors. The design of such sensors would depend on the specific coordination chemistry of the compound with different metal ions.
Self-Assembly Properties and Supramolecular Chemistry
Schiff bases and their metal complexes are known to participate in self-assembly processes, forming ordered supramolecular structures. nih.govacs.orgrsc.org These assemblies are driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and coordination bonds. mdpi.com The planar indole ring of this compound can facilitate π-π stacking interactions, while the glycine moiety can participate in hydrogen bonding. This combination of interactions could lead to the formation of well-defined nanostructures, such as nanofibers, nanotubes, or vesicles, in solution or on surfaces. The specific morphology of the self-assembled structures would be influenced by factors such as solvent, pH, and temperature.
Table 2: Potential Supramolecular Assemblies of this compound
| Type of Assembly | Driving Forces | Potential Applications |
|---|---|---|
| Nanofibers/Nanoribbons | π-π stacking of indole rings, hydrogen bonding | Scaffolds for tissue engineering, components in electronic devices |
| Vesicles/Micelles | Amphiphilic self-assembly in aqueous media | Drug delivery systems, nanoreactors |
Integration into Polymeric and Composite Materials
The functional groups present in this compound allow for its incorporation into polymeric and composite materials. The glycine carboxylate can be used to form ester or amide linkages with polymer backbones, while the indole ring can be functionalized for polymerization. The resulting materials could exhibit enhanced properties, such as improved thermal stability, conductivity, or optical characteristics, due to the presence of the indole moiety. For instance, incorporating this compound into a polymer matrix could lead to the development of novel materials for applications in optoelectronics or as functional coatings.
Future Research Directions and Unresolved Challenges
Development of More Efficient and Selective Synthetic Routes
A primary and immediate challenge is the development of efficient and selective synthetic methodologies for N-[(3H-Indol-3-ylidene)methyl]glycine . While multi-component reactions, such as the three-component condensation of an indole (B1671886), glyoxylic acid, and an amine, are well-established for producing N-substituted indol-3-yl-glycines, these typically result in a saturated linkage. rsc.orgacs.orgnih.gov The synthesis of the target compound requires the formation of an imine C=N double bond and the stabilization of the 3H-indole tautomer, which is generally less stable than the 1H-indole form.
Future research should focus on:
Novel Catalytic Systems: Exploration of transition-metal or organocatalysts that can mediate the condensation reaction to favor the imine product. nih.gov This may involve catalysts that can activate the indole C3 position for nucleophilic attack on a glycine-derived imine precursor or facilitate a dehydration step under mild conditions to form the C=N bond without promoting side reactions.
Control of Tautomerism: Investigating reaction conditions (e.g., solvents, temperature, pH) and substitution patterns on the indole ring that could favor the formation and isolation of the 3H-indole tautomer.
Convergent Synthesis Strategies: Designing multi-step synthetic pathways that allow for the late-stage coupling of a pre-functionalized 3H-indolenine precursor with a glycine (B1666218) derivative. jst.go.jp This could offer greater control over the final structure and allow for the introduction of diverse functional groups. The development of synthetic methods for linking two functionalized units, especially in a sterically hindered environment, remains a significant challenge in indole chemistry. jst.go.jp
In-depth Mechanistic Understanding of Complex Reactivity Profiles
The reactivity of This compound is expected to be complex and multifaceted due to the presence of several reactive sites. A thorough mechanistic understanding is crucial for predicting its stability, handling, and potential applications. The electrophilic nature of the imine carbon, the nucleophilicity of the indole nitrogen, and the potential for the 3H-indole core to undergo rearrangements or cycloadditions are all key aspects that require investigation. rsc.orgnih.gov
Key unresolved questions include:
Electrophilicity and Nucleophilicity: Quantifying the reactivity of the imine group towards nucleophiles and the susceptibility of the indole ring to electrophilic attack. Mechanistic studies, potentially using kinetic experiments and isotopic labeling, will be essential. researchgate.net
Rearrangement Pathways: The 3H-indole (indolenine) moiety can be prone to rearrangement. It is critical to understand the conditions under which This compound might rearrange to a more stable 1H-indole isomer or other structures.
Cycloaddition Potential: The conjugated system within the molecule could potentially participate in cycloaddition reactions, opening avenues for the synthesis of more complex, polycyclic indole structures. nih.gov Investigating its behavior under thermal or photochemical conditions would be a valuable research direction.
Exploration of Novel Biological Interaction Modalities at the Atomic Level
Indole derivatives are known to interact with a wide array of biological targets, including enzymes like kinases and receptors, often through hydrogen bonding and π-stacking interactions. nih.govnih.gov The unique imine-glycine side chain of This compound introduces new potential interaction modalities that are yet to be explored.
Future research should aim to:
Identify Biological Targets: Employing high-throughput screening and proteomics approaches to identify potential protein binding partners.
Atomic-Level Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound in complex with its biological targets. This will reveal the specific atomic interactions, such as hydrogen bonds involving the glycine carboxylate and imine nitrogen, and hydrophobic interactions with the indole ring.
Understanding Structure-Activity Relationships (SAR): Synthesizing a library of analogues to probe how modifications to the indole core and the glycine side chain affect binding affinity and biological activity. nih.gov This will provide insights into the key features responsible for molecular recognition.
Rational Design of Highly Tunable Derivatives for Specific Research Applications
The structural versatility of the indole scaffold allows for extensive modification to fine-tune its properties for specific applications, from therapeutics to materials science. researchgate.netmdpi.com The rational design of derivatives of This compound is a promising avenue for future research.
Key areas for exploration include:
Modulation of Physicochemical Properties: Introducing substituents on the indole ring or modifying the glycine moiety to control properties like solubility, lipophilicity, and metabolic stability.
Target-Specific Analogs: Based on the results from biological screening and structural studies, designing and synthesizing derivatives with enhanced potency and selectivity for a specific biological target. nih.gov This could involve creating compounds that act as inhibitors for enzymes implicated in disease, such as matrix metalloproteinases. nih.gov
Functional Materials: Exploring the incorporation of this molecule into larger systems, such as polymers or metal-organic frameworks, to create novel materials with interesting electronic or photophysical properties.
Integration of Advanced Computational Techniques for Predictive Modeling
Given the nascent stage of research on This compound , advanced computational techniques can provide invaluable predictive insights to guide experimental efforts, saving time and resources. nih.govnih.gov
Future computational studies should focus on:
Quantum Chemical Calculations: Using Density Functional Theory (DFT) to predict the molecule's geometric and electronic structure, relative tautomer stability, and reactivity profile. This can help in understanding its reaction mechanisms and spectroscopic properties.
Molecular Docking and Dynamics: Performing in silico screening of large compound libraries against known protein structures to predict potential biological targets and binding modes. mdpi.com Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate structural features of a series of derivatives with their biological activity. mdpi.com This can aid in the rational design of more potent compounds. Machine learning approaches are increasingly being used to predict compound bioactivity from chemical structures and phenotypic profiles. nih.govresearchgate.net
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[(3H-Indol-3-ylidene)methyl]glycine, and how can reaction purity be maximized?
- Methodological Answer : A condensation reaction between indole-3-carbaldehyde and glycine derivatives under mild acidic or basic conditions is commonly employed. To achieve yields >90%, optimize stoichiometry (e.g., 1.2:1 aldehyde-to-glycine ratio) and use anhydrous solvents (e.g., DMF or ethanol) to minimize hydrolysis. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitor reaction progress by TLC (Rf ~0.3 in ethyl acetate) and confirm purity via HPLC (C18 column, 220 nm detection) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- IR Spectroscopy : Detect the imine (C=N) stretch at 1600–1650 cm⁻¹ and carboxylic acid (O-H) at 2500–3300 cm⁻¹.
- ¹H NMR : Key signals include the indolylidene proton (δ 8.5–9.0 ppm) and glycine methylene protons (δ 3.8–4.2 ppm).
- Elemental Analysis : Validate C, H, N composition (e.g., C₁₁H₁₀N₂O₂ requires C 62.85%, H 4.80%, N 13.33%).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 210.0896 .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at 2–8°C to prevent oxidative degradation. Avoid exposure to moisture and light, as the imine bond is susceptible to hydrolysis and photochemical reactions. Pre-dry storage containers and use desiccants (e.g., silica gel). Regularly assess stability via HPLC every 3 months .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. Raman) be resolved during characterization?
- Methodological Answer : Contradictions between NMR (solution-state) and Raman (solid-state) data may arise from polymorphism or solvent interactions. To resolve:
Perform variable-temperature NMR to assess conformational flexibility.
Compare experimental Raman spectra (e.g., 1600–1650 cm⁻¹ for C=N) with DFT-simulated spectra to validate bond assignments.
Use X-ray crystallography for definitive solid-state structure determination .
Q. What experimental strategies mitigate decomposition during synthesis under oxidative conditions?
- Methodological Answer :
- Add radical scavengers (e.g., BHT at 0.1% w/w) to suppress peroxide-mediated degradation.
- Conduct reactions under anaerobic conditions using a glovebox or Schlenk line.
- Monitor decomposition kinetics via UV-Vis spectroscopy (λmax ~270 nm) and adjust reaction pH to 6–8 to stabilize the imine bond .
Q. How can researchers design assays to evaluate the bioactivity of this compound against cellular targets?
- Methodological Answer :
Cytotoxicity Assay : Use HCT-116 (colon carcinoma), HepG-2 (hepatocellular carcinoma), or MCF-7 (breast cancer) cell lines. Prepare compound solutions in DMSO (final concentration ≤0.1%), and test doses from 1–100 μM over 48–72 hours. Measure viability via MTT assay (λ = 570 nm).
Mechanistic Studies : Perform ROS detection (DCFH-DA probe) and apoptosis assays (Annexin V/PI staining) to identify pathways.
Dose-Response Analysis : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
